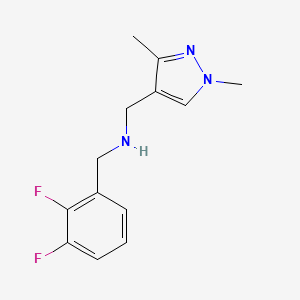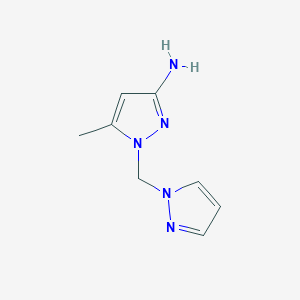
5-甲基-1-(1H-吡唑-1-基甲基)-1H-吡唑-3-胺
描述
“5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine” is a compound that belongs to the pyrazole family . Pyrazole compounds are known for their diverse pharmacological effects and have been used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole compounds often involves intermediate derivatization methods (IDMs) . In a study, a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives were designed and synthesized . The structures of these compounds were confirmed by various techniques such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of pyrazole compounds can be determined by various techniques such as X-ray diffraction . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Chemical Reactions Analysis
Pyrazole compounds are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The properties of complexes formed by these compounds are largely determined by the nature of ligands bound to the metal ion .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be determined by various techniques such as 1 H-NMR, 13 C-NMR, and IR spectroscopy . For example, the compound “1,3,5-tris ((3,5-dimethyl-1H-pyrazol-1-yl) methyl) benzene” was synthesized and its properties were confirmed by these techniques .科学研究应用
杂环化学和药用应用
吡唑,包括 5-甲基-1-(1H-吡唑-1-基甲基)-1H-吡唑-3-胺等化合物,是杂环化学中不可或缺的一部分,在药物开发中发挥着至关重要的作用。这些化合物是碱性的和不饱和的,在其环状结构内具有双键,这使得它们具有反应性和多功能性,适用于各种合成和药用目的(Bhattacharya 等,2022)。
合成路线和药理学意义
甲基取代的吡唑,类似于所讨论的化合物,据报道是有效的药用支架,表现出广泛的生物活性。这些化合物的合成涉及各种方法,突出了它们在药物化学中的重要性,为创建新的药物先导提供了途径(Sharma 等,2021)。
在癌症研究中的应用
吡唑啉衍生物在抗癌研究中显示出相当大的前景。已经开发出合成策略来增强它们对癌症的生物有效性,将它们定位为未来肿瘤学研究的关键部分(Ray 等,2022)。
对杂环合成的贡献
相关化合物(如 4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮)的反应性证明了吡唑在合成各种杂环化合物中的效用。这包括吡唑并咪唑和其他杂环的创建,强调了吡唑在扩展合成化学工具箱中的作用(Gomaa & Ali,2020)。
作用机制
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some hydrazine-coupled pyrazoles were found to display superior antipromastigote activity .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with various biological activities, suggesting that they may exert multiple effects at the molecular and cellular levels .
安全和危害
未来方向
生化分析
Biochemical Properties
5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist to androgen receptors, which are critical in the development and progression of prostate cancer . The interaction with androgen receptors involves binding to the receptor sites, thereby inhibiting the receptor’s activity and blocking the signaling pathways that promote cancer cell proliferation .
Cellular Effects
The effects of 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In prostate cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . The inhibition of androgen receptor signaling leads to a decrease in the expression of genes that are essential for cell cycle progression and survival .
Molecular Mechanism
At the molecular level, 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine exerts its effects through several mechanisms. It binds to androgen receptors, preventing the activation of these receptors by endogenous androgens . This binding inhibits the receptor’s ability to translocate to the nucleus and activate gene transcription. Additionally, this compound may also inhibit other enzymes involved in steroidogenesis, further reducing the levels of androgens available to activate the receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine have been studied over time. The compound has shown stability under various conditions, but it is subject to degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of androgen receptor activity and prolonged suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high androgen receptor expression, such as the prostate .
Subcellular Localization
The subcellular localization of 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with androgen receptors . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting receptor activity .
属性
IUPAC Name |
5-methyl-1-(pyrazol-1-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-7-5-8(9)11-13(7)6-12-4-2-3-10-12/h2-5H,6H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUXMNSNUMRLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215504 | |
| Record name | 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006472-91-8 | |
| Record name | 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006472-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



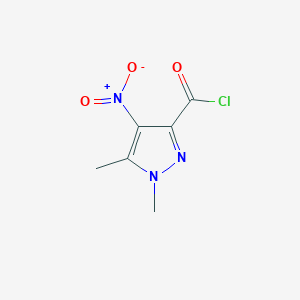
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/structure/B3197604.png)
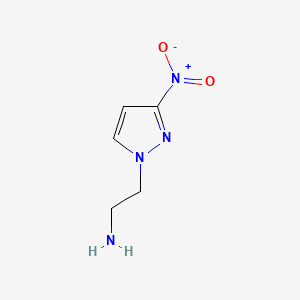
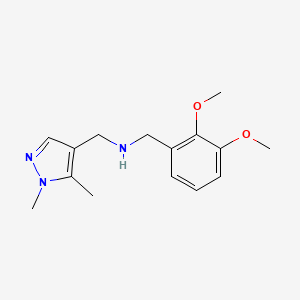
![6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3197615.png)
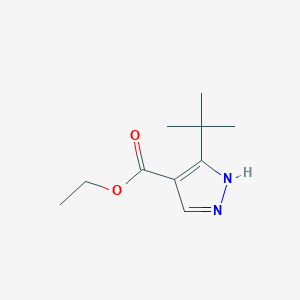
![5-[(4-Bromo-3,5-dimethylpyrazolyl)methyl]furan-2-carbonyl chloride](/img/structure/B3197634.png)

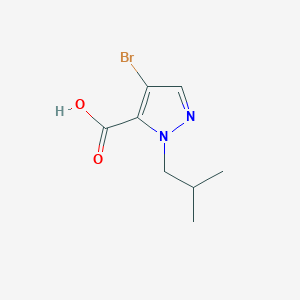

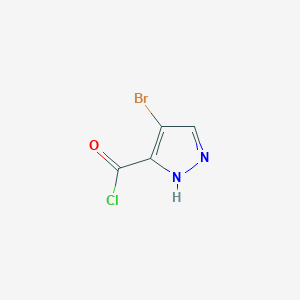
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B3197685.png)
